Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine
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Overview
Description
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is a cyclopropane derivative characterized by the presence of two fluorine atoms on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine typically involves the following steps:
Formation of the Nitro Intermediate: The starting material, (1R)-1-(3’,4’-difluorophenyl)-3-nitro-propan-1-ol, is added to a mixture of triphenylphosphine and diethylazodicarboxylate in benzene to yield (1S,2R)-2-(3’,4’-difluorophenyl)-1-nitrocyclopropane.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or zinc dust.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium diisopropylamide.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, carboxylic acids, and substituted phenyl derivatives .
Scientific Research Applications
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific electronic properties.
Biological Studies: It is employed in studies investigating the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of trans-2-(2,5-difluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Trans-2-(2,5-difluorophenyl)cyclopropan-1-amine is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for specific applications .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
(1R,2S)-2-(2,5-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-5-1-2-8(11)6(3-5)7-4-9(7)12/h1-3,7,9H,4,12H2/t7-,9+/m0/s1 |
InChI Key |
GKCSCAZEVIMQGV-IONNQARKSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=C(C=CC(=C2)F)F |
Canonical SMILES |
C1C(C1N)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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